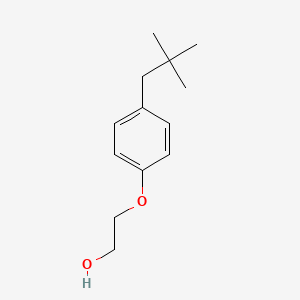
(1,3-Diphenyltriazan-2-yl)(phenyl)methanethione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,3-Diphenyltriazan-2-yl)(phenyl)methanethione is an organic compound characterized by the presence of a triazene functional group and a methanethione moiety. This compound is notable for its unique chemical structure, which includes three phenyl groups attached to a triazene core. It is a pale yellow solid and is often used in various chemical reactions and applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Diphenyltriazan-2-yl)(phenyl)methanethione typically involves the reaction of phenyldiazonium salts with aniline. The reaction proceeds under mild conditions, often at room temperature, and results in the formation of the triazene compound. The reaction can be represented as follows:
PhN2+Cl−+PhNH2→PhN=N-N(Ph)Ph+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
(1,3-Diphenyltriazan-2-yl)(phenyl)methanethione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazene group into amines.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (OH-, NH2-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenyl oxides, while reduction can produce aniline derivatives.
Scientific Research Applications
(1,3-Diphenyltriazan-2-yl)(phenyl)methanethione has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1,3-Diphenyltriazan-2-yl)(phenyl)methanethione involves its interaction with molecular targets through its triazene and methanethione groups. These interactions can lead to the formation of reactive intermediates that exert various biological and chemical effects. The specific pathways involved depend on the context of its application, such as its role in catalysis or as a therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
1,3-Diphenyltriazene: A related compound with similar structural features but lacking the methanethione group.
Phenylmethanethione: Contains the methanethione moiety but lacks the triazene group.
Uniqueness
(1,3-Diphenyltriazan-2-yl)(phenyl)methanethione is unique due to the combination of the triazene and methanethione groups, which confer distinct reactivity and stability. This makes it a valuable compound in various chemical and biological applications.
Properties
CAS No. |
116142-41-7 |
|---|---|
Molecular Formula |
C19H17N3S |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
N,N-dianilinobenzenecarbothioamide |
InChI |
InChI=1S/C19H17N3S/c23-19(16-10-4-1-5-11-16)22(20-17-12-6-2-7-13-17)21-18-14-8-3-9-15-18/h1-15,20-21H |
InChI Key |
BKUJLXHFUUNVLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=S)N(NC2=CC=CC=C2)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


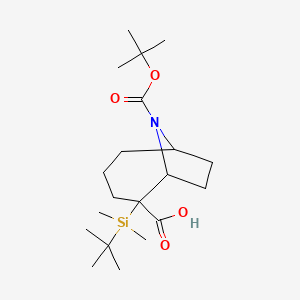

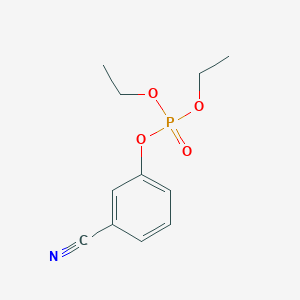
![1-[(Prop-2-en-1-yl)oxy]hept-3-yne](/img/structure/B14303666.png)
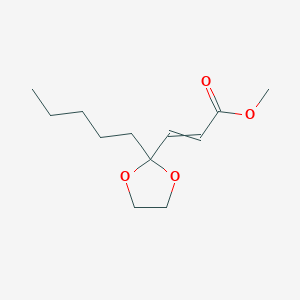
![tert-Butyl [(4-chloroanilino)sulfinyl]acetate](/img/structure/B14303677.png)
![1,1'-[Methylenebis(oxy)]bis(2,6-dibromo-4-methylbenzene)](/img/structure/B14303678.png)
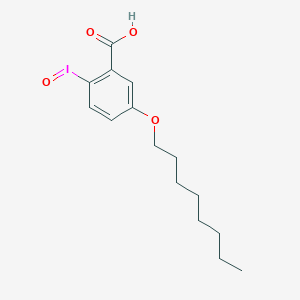
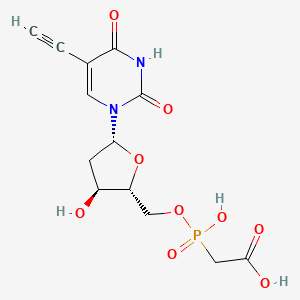

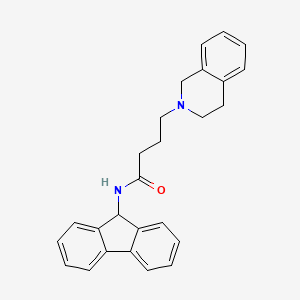
![2-[(3-Phenylpropylidene)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B14303731.png)
![Diethyl amino[(1H-indol-3-yl)methyl]propanedioate](/img/structure/B14303745.png)
